(3-Fluoro-4-methylphenyl)hydrazine

Vue d'ensemble

Description

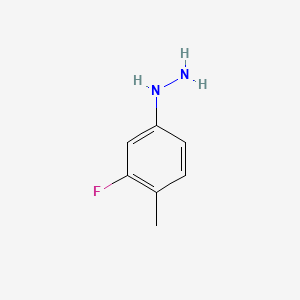

(3-Fluoro-4-methylphenyl)hydrazine is an organic compound with the molecular formula C7H9FN2. It is a derivative of phenylhydrazine, where the phenyl ring is substituted with a fluorine atom at the third position and a methyl group at the fourth position.

Mécanisme D'action

Target of Action

The primary targets of (3-fluoro-4-methylphenyl)hydrazine are carbonyl compounds . This compound reacts with carbonyl compounds to form hydrazones .

Mode of Action

This compound interacts with its targets through a mechanism similar to that of imine formation . The weakly acidic N-H bond in this compound is deprotonated to form the hydrazone anion .

Biochemical Pathways

The biochemical pathways affected by this compound involve the formation of hydrazones . The formation of these hydrazones can affect downstream processes, such as the Suzuki–Miyaura coupling reaction , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Pharmacokinetics

It is known that the compound is a solid at room temperature , and it is typically stored in a refrigerator . These properties may impact its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action involve the formation of hydrazones . These hydrazones can participate in further reactions, such as the Suzuki–Miyaura coupling reaction , leading to the formation of carbon–carbon bonds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is typically stored in a refrigerator, suggesting that it may be sensitive to temperature . Additionally, the compound is a solid at room temperature , which may influence how it is handled and administered.

Analyse Biochimique

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules, potentially influencing their function and activity .

Cellular Effects

Molecular Mechanism

The molecular mechanism of action of 3-Fluoro-4-methylphenylhydrazine is not well-defined . It is believed that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is believed that this compound may have long-term effects on cellular function, potentially influencing the stability and degradation of the compound over time .

Dosage Effects in Animal Models

It is believed that this compound may have threshold effects, as well as potential toxic or adverse effects at high doses .

Metabolic Pathways

It is believed that this compound may interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

It is believed that this compound may interact with various transporters or binding proteins, potentially influencing its localization or accumulation .

Subcellular Localization

It is believed that this compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-4-methylphenyl)hydrazine typically involves the reaction of 3-fluoro-4-methylbenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:

3-Fluoro-4-methylbenzaldehyde+Hydrazine hydrate→this compound

Industrial Production Methods

For industrial production, the process may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. The reaction conditions are optimized to ensure high purity and yield of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

(3-Fluoro-4-methylphenyl)hydrazine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding azo compounds.

Reduction: It can be reduced to form the corresponding amine.

Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

Oxidation: Azo compounds.

Reduction: Amines.

Substitution: Various substituted hydrazines depending on the reagents used

Applications De Recherche Scientifique

(3-Fluoro-4-methylphenyl)hydrazine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It is employed in the study of enzyme inhibition and as a probe in biochemical assays.

Industry: Used in the production of dyes, pigments, and other specialty chemicals

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-Fluoro-4-methylphenylisothiocyanate

- 3-Fluoro-4-methylbenzaldehyde

- 3-Fluoro-4-methylbenzoic acid

Comparison

Compared to these similar compounds, (3-Fluoro-4-methylphenyl)hydrazine is unique due to its hydrazine functional group, which imparts distinct reactivity and applications. For example, while 3-Fluoro-4-methylbenzaldehyde is primarily used as an intermediate in organic synthesis, this compound’s hydrazine group allows it to participate in a wider range of chemical reactions, including the formation of azo compounds and substituted hydrazines .

Activité Biologique

(3-Fluoro-4-methylphenyl)hydrazine, also known as this compound hydrochloride, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis methods, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound possesses a hydrazine functional group attached to a phenyl ring substituted with a fluorine atom at the 3-position and a methyl group at the 4-position. Its chemical formula is CHFN, and it typically appears in its hydrochloride form. The presence of the fluorine atom enhances its electronic properties, influencing its reactivity and interactions with biological targets.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies have shown that derivatives of this compound demonstrate efficacy against various bacterial strains, suggesting potential as an antimicrobial agent.

- Anti-cancer Activity : Investigations into its anti-cancer properties reveal that hydrazine derivatives can interact with biological targets, leading to therapeutic effects against cancer cells. Notably, some studies report significant antiproliferative effects on cell lines such as HCT116 (human colon cancer) and L929 (mouse fibroblast) cells .

- Anti-inflammatory Effects : Compounds containing hydrazine moieties have been associated with anti-inflammatory activities, which may be beneficial in treating inflammatory diseases.

Synthesis Methods

The synthesis of this compound can be achieved through various methods. One common approach involves the reaction of 3-fluoro-4-methylbenzaldehyde with hydrazine hydrate under acidic conditions. The following table summarizes some synthesis routes:

| Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Method 1 | 3-Fluoro-4-methylbenzaldehyde + Hydrazine hydrate | Acidic medium, reflux | High |

| Method 2 | 5-(4-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole + 3-(2-bromoacetyl)-2H-chromen-2-one | Anhydrous ethanol | Moderate |

| Method 3 | 3-Fluoroaniline + Methyl isocyanate | Base catalysis | Variable |

Case Studies

- Anticancer Activity Study : A study assessed the antiproliferative effects of this compound on HCT116 cell lines. The results indicated an IC value significantly lower than that of standard chemotherapeutic agents like cisplatin, highlighting its potential as a novel anti-cancer agent .

- Antimicrobial Evaluation : In another study, derivatives of this compound were tested against standard microbial strains. Results showed inhibition zones indicating effective antimicrobial activity at concentrations ranging from 0.01 to 1250 µmol/L .

Interaction Studies

Interaction studies reveal insights into the binding affinity of this compound with various biological macromolecules. Techniques such as surface plasmon resonance and molecular docking simulations have been employed to elucidate these interactions, guiding future drug design efforts.

Propriétés

IUPAC Name |

(3-fluoro-4-methylphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2/c1-5-2-3-6(10-9)4-7(5)8/h2-4,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNRQXRHFMKMXGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379139 | |

| Record name | 3-Fluoro-4-methylphenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

687971-90-0 | |

| Record name | 3-Fluoro-4-methylphenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.